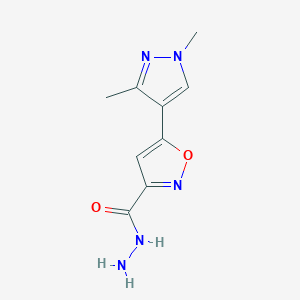

5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide

Description

Table 1: Systematic Identification Parameters

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1004644-09-0 |

| PubChem CID | 7017835 |

| Molecular Formula | C₉H₁₁N₅O₂ |

The systematic name reflects the connectivity of the pyrazole and isoxazole rings, with the carbohydrazide group positioned para to the pyrazole-isoxazole junction.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₁N₅O₂ corresponds to a molecular weight of 221.22 g/mol , calculated using atomic masses from the IUPAC Commission on Isotopic Abundances. The high nitrogen content (31.67% by mass) underscores its potential for hydrogen bonding and coordination chemistry.

Table 2: Elemental Composition

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.01 | 108.09 |

| H | 11 | 1.008 | 11.09 |

| N | 5 | 14.01 | 70.05 |

| O | 2 | 16.00 | 32.00 |

| Total | - | - | 221.22 |

The molecular weight aligns with mass spectrometric data, where the molecular ion peak ([M+H]⁺) would theoretically appear at m/z 222.23.

Substituent Configuration and Isomerism

The pyrazole ring adopts a 1,3-dimethyl substitution pattern, with methyl groups at N1 and C3. The isoxazole ring’s C3 position hosts the carbohydrazide group, creating a planar arrangement conducive to π-π stacking interactions.

Table 3: Substituent Positions and Stereoelectronic Effects

| Ring System | Position | Substituent | Electronic Effect |

|---|---|---|---|

| Pyrazole | 1 | Methyl (-CH₃) | +I effect, N-alkylation |

| Pyrazole | 3 | Methyl (-CH₃) | +I effect, steric hindrance |

| Isoxazole | 3 | Carbohydrazide | Resonance stabilization, H-bonding |

No geometric or optical isomerism is observed due to the compound’s planar structure and absence of chiral centers. However, tautomerism between the pyrazole’s annular nitrogen lone pairs and the isoxazole’s oxygen could theoretically occur, though this remains uncharacterized in the literature.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The pyrazole’s methyl groups would resonate as singlets at δ ≈ 2.5–3.0 ppm. Isoxazole protons adjacent to the electron-withdrawing carbohydrazide group would deshield to δ ≈ 7.5–8.5 ppm. The hydrazide NH₂ protons typically appear as broad singlets near δ ≈ 9.0–10.0 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) would resonate at δ ≈ 165–170 ppm, while the pyrazole and isoxazole carbons would fall between δ ≈ 100–150 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

- N-H stretch (hydrazide): 3200–3350 cm⁻¹

- C=O stretch (carbohydrazide): 1660–1680 cm⁻¹

- C=N and C=C aromatic stretches: 1500–1600 cm⁻¹

Mass Spectrometry (MS)

The molecular ion peak at m/z 221.22 ([M]⁺) would fragment via:

- Loss of NH₂NH₂ (32.05 Da), yielding m/z 189.17

- Pyrazole ring cleavage, producing m/z 95.06 (C₅H₇N₂⁺).

X-ray Crystallographic Data and Conformational Analysis

X-ray crystallographic data for this compound remains unreported in the cited literature. However, analogous structures suggest a nearly coplanar arrangement between the pyrazole and isoxazole rings, stabilized by conjugation. The carbohydrazide group likely adopts an s-cis conformation relative to the isoxazole’s oxygen, maximizing resonance delocalization.

Table 4: Predicted Geometric Parameters (DFT Calculations)

| Parameter | Value (Å/°) |

|---|---|

| Pyrazole-Isoxazole Dihedral | 5–10° |

| C=O Bond Length | 1.22 Å |

| N-N Bond Length (Hydrazide) | 1.38 Å |

Properties

IUPAC Name |

5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-5-6(4-14(2)12-5)8-3-7(13-16-8)9(15)11-10/h3-4H,10H2,1-2H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRXSTNFWXECBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=CC(=NO2)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid hydrazide with isoxazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazide group acts as a nucleophile, enabling substitutions:

Condensation Reactions

The hydrazide undergoes condensation with carbonyl compounds to form hydrazones:

Example :

-

Substrate : Benzaldehyde

-

Conditions : Ethanol, catalytic acetic acid, reflux (4–6 hours)

-

Product : (E)-5-(1,3-Dimethyl-1H-pyrazol-4-yl)-N'-(benzylidene)isoxazole-3-carbohydrazide .

Key Data :

Cyclization to 1,3,4-Oxadiazoles

Cyclization with carbon disulfide or carbonyldiimidazole yields 1,3,4-oxadiazoles:

Mechanistic Insight :

-

The hydrazide reacts with CS₂ or carbonyldiimidazole to form a thioamide or urea intermediate, respectively, followed by cyclodehydration .

Formation of Pyrazole Derivatives

Reaction with ethyl cyanoacetate or malononitrile generates fused pyrazole systems:

-

Reagent : Ethyl(ethoxymethylene)cyanoacetate

-

Conditions : Ethanol, reflux, 6 hours

-

Product : Ethyl 5-amino-1-(5-(1,3-dimethylpyrazol-4-yl)isoxazole-3-carbonyl)-1H-pyrazole-4-carboxylate .

-

¹H NMR : Triplet at δ 1.32–1.35 ppm (-CH₂CH₃), singlet at δ 6.3 ppm (pyrazole CH) .

Biological Activity Correlations

The reactivity of this carbohydrazide underpins its pharmacological potential:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₉H₉N₃O₃

Molecular Weight : 207.19 g/mol

CAS Number : 956369-25-8

The compound features an isoxazole ring fused with a pyrazole moiety, which is known for its ability to interact with various biological targets, making it a versatile scaffold for drug development.

Biological Activities

Research indicates that derivatives of pyrazole and isoxazole exhibit a wide range of biological activities, including:

- Antitumor Activity : Compounds containing pyrazole structures have shown significant inhibition of cancer cell proliferation. For instance, studies have demonstrated that similar compounds can inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in tumor growth regulation .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes, leading to reduced inflammation in various animal models .

- Antimicrobial Properties : Some studies suggest that pyrazole-based compounds possess antimicrobial activities against a variety of pathogens, indicating their potential use in treating infections .

Pharmacological Applications

The pharmacological potential of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide can be categorized into several key areas:

- Cancer Therapeutics : The compound's ability to inhibit specific kinases and receptors involved in cancer progression makes it a candidate for further development as an anticancer agent.

- Neuroprotective Agents : Given the structural characteristics that allow for blood-brain barrier penetration, there is potential for neuroprotective applications in conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Anti-inflammatory Drugs : Its effectiveness in reducing inflammation suggests possible applications in treating chronic inflammatory diseases like arthritis.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Related Compounds

| Study Reference | Compound Tested | Key Findings |

|---|---|---|

| Tewari et al. (2014) | N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine | Comparable anti-inflammatory activity observed |

| Brullo et al. (2012) | N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide | Dual activity inhibiting chemotaxis |

Mechanism of Action

The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole-Carbohydrazide Moieties

5-(1-Methyl-1H-indol-3-yl)isoxazole-3-carbohydrazide

- Structure : Replaces the dimethylpyrazole group with a 1-methylindole substituent.

- Bioactivity : Serves as a key intermediate for synthesizing N-benzylidene derivatives with anti-cholinesterase activity (IC₅₀ values in micromolar range) .

5-(3-Fluoro-4-Methoxyphenyl)isoxazole-3-carbohydrazide

- Structure : Substituted with a fluorophenyl group instead of pyrazole.

- Bioactivity : Used to synthesize 1,3,4-oxadiazole derivatives with antibacterial (against Staphylococcus aureus) and anti-tubercular activity (MIC ~1.56 µg/mL for M. tuberculosis) .

- Key Difference : Electron-withdrawing fluorine and methoxy groups enhance polarity and target affinity, whereas the dimethylpyrazole in the target compound may favor hydrophobic interactions.

6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide

- Structure : Features an isoxazolo-pyridine fused system instead of isoxazole-pyrazole.

Pyrazole-Isoxazole Hybrid Derivatives

5-(Substituted Phenyl)-3-(5-Methyl-3-(4-Nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Molecular Properties

| Compound | Molecular Weight | LogP (Predicted) | Key Substituents |

|---|---|---|---|

| Target Compound | 221.22 | 1.8 | 1,3-Dimethylpyrazole |

| 5-(1-Methylindol-3-yl)isoxazole-3-carbohydrazide | 281.29 | 2.5 | 1-Methylindole |

| 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide | 279.24 | 2.1 | 3-Fluoro-4-methoxyphenyl |

- Solubility : The dimethylpyrazole group in the target compound increases hydrophobicity (LogP ~1.8) compared to fluorophenyl derivatives (LogP ~2.1) .

Biological Activity

5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide is a compound of growing interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis typically involves the reaction of isoxazole derivatives with hydrazine or hydrazones, leading to the formation of the carbohydrazide structure. The process may include several steps such as condensation and cyclization reactions, which are crucial for obtaining the desired compound with high purity and yield.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that compounds containing pyrazole and isoxazole moieties exhibit significant anti-inflammatory properties. For instance, a study reported that derivatives with similar structures showed IC50 values ranging from 54.65 μg/mL to 69.15 μg/mL against cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented through various assays. A comparative analysis demonstrated that related compounds displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

3. Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, one study highlighted its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Biological Activity Summary

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound. The compound exhibited a significant reduction in edema in animal models when compared to standard anti-inflammatory drugs like diclofenac sodium.

Case Study 2: Anticancer Activity

A notable investigation into the anticancer potential involved treating human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, alongside increased markers for apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(1,3-Dimethyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using hydrazide derivatives and appropriate carbonyl precursors. For example, hydrazine hydrate can react with ethyl esters under reflux conditions in ethanol, followed by vacuum concentration and purification via recrystallization (e.g., 80% hydrazine hydrate in ethanol, 5-hour reflux) . Purity validation typically involves elemental analysis, melting point determination, and spectroscopic techniques (¹H NMR, ¹³C NMR, IR, ESI-MS) to confirm structural integrity and absence of impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify pyrazole/isoxazole ring protons (δ 2.1–2.6 ppm for methyl groups, δ 6.5–8.5 ppm for aromatic protons) and carbohydrazide NH signals (δ 9–10 ppm) .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at controlled temperatures (e.g., 4°C, 25°C, 40°C) and relative humidity levels (e.g., 60%, 75%). Monitor degradation via HPLC at regular intervals and quantify decomposition products. Stability-indicating methods should validate no significant changes in purity (>95%) over 6–12 months .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyrazole/isoxazole rings) influence biological activity?

- Methodological Answer : Systematic SAR studies can be performed by synthesizing analogs with substituents like halogens, methyl, or nitro groups. For example, substituting the pyrazole ring with a 4-nitrophenyl group (as in related compounds) enhances hydrophobic interactions in molecular docking, improving binding affinity to targets like DHFR (dihydrofolate reductase) . Biological assays (e.g., anticonvulsant MES or scPTZ models) can then correlate structural changes with activity .

Q. What computational strategies are recommended to predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., DHFR PDB:1KMS). Key parameters include grid box sizing to encompass active sites, Lamarckian genetic algorithms for conformational sampling, and validation via binding free energy calculations (ΔG). For example, docking scores <−7.0 kcal/mol suggest strong binding, supported by hydrogen-bond interactions with residues like Arg28 or Tyr121 .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolic stability. Address this by:

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS in rodent models.

- Metabolite Identification : Use liver microsome assays to identify active/inactive metabolites .

- Dose Optimization : Adjust dosing regimens in vivo to match effective concentrations observed in vitro .

Q. What experimental approaches are suitable for evaluating the compound’s reactivity in derivatization reactions (e.g., condensation with aldehydes)?

- Methodological Answer : Reactivity can be tested by treating the carbohydrazide with aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) in ethanol under acidic catalysis (e.g., glacial acetic acid). Monitor reaction progress via TLC and characterize products via ¹H NMR for Schiff base formation (imine peaks at δ 8.0–8.5 ppm) .

Q. How should environmental impact assessments (e.g., ecotoxicity, biodegradability) be integrated into early-stage research workflows?

- Methodological Answer : Follow frameworks like INCHEMBIOL to assess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.